molecular formula C15H10BrClN2S B2560412 2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole hydrobromide CAS No. 37654-45-8

2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole hydrobromide

Cat. No.: B2560412
CAS No.: 37654-45-8
M. Wt: 365.67
InChI Key: HFVOLNAPGQGLGA-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole hydrobromide (CAS 37654-45-8) is a high-purity chemical reagent of significant interest in oncological and pharmacological research. This compound belongs to the 2-phenylimidazo[2,1-b]benzothiazole class of derivatives, which have been demonstrated to exhibit a promising and multifaceted mechanism of anti-tumor action . Research indicates that such derivatives target oncogenic signaling by impairing the phosphorylation and activation of key receptor tyrosine kinases, including Met and PDGFRβ, thereby disrupting critical pathways for cancer cell survival and proliferation . The subsequent interference with downstream effectors like the PI3K-Akt pathway, Retinoblastoma protein, and nucleophosmin/B23 leads to altered cell cycle progression and mitotic failure, effectively hampering tumorigenesis in vitro and in vivo . The compound's unique profile is characterized by its ability to exert a combined drug action on multiple oncogenic targets, which is a valuable strategy for overcoming cancer cell resistance mechanisms . With a molecular formula of C15H10BrClN2S and a molecular weight of 365.68 g/mol , it is supplied as a research-grade material. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(4-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2S.BrH/c16-11-7-5-10(6-8-11)12-9-18-13-3-1-2-4-14(13)19-15(18)17-12;/h1-9H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVOLNAPGQGLGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C=C(N=C3S2)C4=CC=C(C=C4)Cl.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole hydrobromide typically involves multi-step reactions. One common method includes the cyclization of 2-aminobenzothiazole with 4-chlorobenzaldehyde under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid in a solvent like ethanol . The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Applications

1. Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzothiazole derivatives, including 2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole hydrobromide. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines. For instance, derivatives have shown promising results against human colorectal carcinoma (HCT116) cells with IC50 values indicating potent activity .

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Studies demonstrate that certain derivatives exhibit strong activity against both Gram-positive and Gram-negative bacteria as well as fungal strains. The minimum inhibitory concentration (MIC) values suggest that these compounds could serve as effective antimicrobial agents .

3. Neuroprotective Effects
Emerging research has focused on the neuroprotective effects of benzothiazole derivatives in the context of neurodegenerative diseases. These compounds have been assessed for their ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegeneration and depression. Some derivatives have shown selective inhibition of MAO-B, suggesting potential therapeutic applications in treating neurodegenerative disorders complicated by depression .

Case Studies

Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer properties of various benzothiazole derivatives, 2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole hydrobromide was tested against HCT116 cells using the Sulforhodamine B assay. The results indicated that specific derivatives exhibited IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil (5-FU), highlighting their potential as novel anticancer agents .

Case Study 2: Antimicrobial Activity
A series of synthesized benzothiazole derivatives were assessed for antimicrobial activity against a panel of bacterial and fungal strains. The results showed that several compounds derived from 2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole hydrobromide demonstrated significant antimicrobial effects with MIC values in the low micromolar range . This suggests their viability as candidates for developing new antimicrobial therapies.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole hydrobromide involves its interaction with DNA and proteins within cancer cells. It acts as a radiosensitizer by enhancing the effects of radiation therapy, leading to increased DNA damage and cell death. The compound targets specific molecular pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The imidazo[2,1-b][1,3]benzothiazole scaffold is highly versatile, with modifications at the 2-, 6-, and 7-positions influencing physicochemical and biological properties. Key comparisons include:

Table 1: Substituent Effects on Physical Properties
Compound Name Substituents Yield (%) Melting Point (°C) Key Structural Features
2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole hydrobromide (Target) 2-(4-ClPh), hydrobromide salt N/A N/A Enhanced solubility due to salt formation
5f [] 2-(6-(4-ClPh)), N-(6-ClPy) 72 215–217 Chlorophenyl and chloropyridinyl acetamide
5g [] 2-(6-(4-ClPh)), N-(6-FPy) 74 211–213 Fluoropyridinyl substitution
3f [] 7-SO₂NH₂, 2-(4-FPh) N/A N/A Sulfonamide group at 7-position
3c [] 7-Br, 2-(4-FPh) N/A N/A Bromine at 7-position
2-(4-ClPh)-6-Fluoroimidazo[2,1-b]benzothiazole [] 2-(4-ClPh), 6-F N/A N/A Fluorine at 6-position

Key Observations:

  • Salt Formation: The hydrobromide salt in the target compound likely improves aqueous solubility compared to neutral analogs like 5f–5j .
  • Planarity and Crystal Packing: Analogous compounds (e.g., 7-nitro-2-phenylimidazo[2,1-b][1,3]benzothiazole) exhibit planar imidazo-benzothiazole cores with π-π stacking (3.37 Å interplanar distance) and S⋯O interactions stabilizing the crystal lattice . These features may influence bioavailability and solid-state stability.
Table 2: Cytotoxic and Antimicrobial Activities of Selected Analogs
Compound Name Biological Activity (IC₅₀ or Inhibition) Cell Line/Pathogen Reference
Target Compound N/A N/A N/A
5l [] IC₅₀ = 1.4 µM (MDA-MB-231) Breast cancer
3f [] IC₅₀ = 0.097 µM (HepG2) Liver cancer
3c [] IC₅₀ = 0.04 µM (A375C melanoma) Melanoma
13d, 13h, 13m [] Antibacterial activity (comparable to standard) Staphylococcus aureus, E. coli
6-(4-ClPh)-imidazo-thiadiazole [] IC₅₀ = 0.79–1.6 µM (L1210, CEM, HeLa) Leukemia, carcinoma

Key Observations:

  • Substituent Position Matters: 7-Substituted derivatives (e.g., 3f, 3c) show superior cytotoxicity compared to 2- or 6-substituted analogs, suggesting the 7-position is critical for targeting cancer cells .
  • Halogen Effects: Chlorophenyl groups (as in the target compound) are associated with broad-spectrum activity, while fluorophenyl substituents (e.g., 3c) enhance specificity for melanoma .
  • Salt vs. Neutral Forms: Hydrobromide salts (e.g., ethyl [6-(4-ClPh)imidazo[2,1-b]thiazol-3-yl] acetate hydrobromide in ) are intermediates in synthesizing bioactive hydrazides, implying their utility in prodrug design .

Biological Activity

2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole hydrobromide is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H9ClN2S
  • Molecular Weight : 284.76 g/mol
  • InChIKey : POOOQPHNOURAEX-UHFFFAOYSA-N
  • SMILES : c12n-c2ccccc2S1

The biological activity of 2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole hydrobromide is primarily attributed to its interaction with various biological targets:

  • Cytochrome P450 Induction : Research indicates that derivatives of benzothiazole, including this compound, can induce cytochrome P450 enzymes. Specifically, it has been shown to enhance the activity of cytochrome P450IA1 in human and mouse cell lines, which is critical for drug metabolism and detoxification processes .
  • Anticancer Activity : Studies have demonstrated that imidazo[2,1-b]benzothiazole derivatives exhibit significant anticancer properties. For instance, certain compounds in this class have been evaluated for their ability to inhibit cancer cell proliferation and promote apoptosis in various cancer models .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole hydrobromide:

Study Biological Activity Cell Line/Model Effect
Induction of Cytochrome P450IA1Hepa-1 (mouse hepatoma), JEG-3 (human choriocarcinoma)Increased hydroxylase activity significantly higher than TCDD
Anticancer activityVarious cancer cell linesInhibition of cell proliferation and induction of apoptosis
Synthesis and evaluation of derivativesN/AIdentification of compounds with selective inhibition of carbonic anhydrases

Case Studies

  • Cytochrome P450 Induction :
    • A study evaluated the effect of 2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole on cytochrome P450IA1 induction. The compound significantly increased mRNA levels of the enzyme in Hepa-1 cells, suggesting a receptor-mediated mechanism that enhances metabolic activity .
  • Anticancer Properties :
    • Research on imidazo[2,1-b]benzothiazole derivatives revealed promising results against various cancer types. These compounds were shown to inhibit tumor growth in vitro and in vivo by inducing apoptosis and cell cycle arrest. Specific derivatives exhibited selectivity towards certain cancer cell lines, indicating potential for targeted therapy .

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole hydrobromide?

The compound is typically synthesized via cyclocondensation reactions. A common method involves reacting 2-aminobenzothiazole derivatives with α-bromo-1-(4-chlorophenyl)ethanone in ethanol under reflux conditions. Microwave-assisted synthesis (130°C for 45 minutes) significantly reduces reaction time and improves yields . Post-synthesis, hydrobromide salts are formed by treating the free base with hydrobromic acid. Characterization employs IR, <sup>1</sup>H/<sup>13</sup>C NMR, mass spectrometry (MS), and elemental analysis to confirm structure and purity .

Key Reaction Conditions

StepReagents/ConditionsPurpose
CyclizationEthanol, reflux or microwave irradiationForms imidazo-benzothiazole core
Salt FormationHBr in ethanolGenerates hydrobromide salt

Q. How is crystallographic data obtained for structural validation of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of ethanol or DMSO solutions. Data collection uses diffractometers (e.g., Stoe IPDS 2) with Mo-Kα radiation (λ = 0.71073 Å). SHELX programs refine the structure, providing bond lengths, angles, and intermolecular interactions. For example, orthorhombic crystal systems (space group Pca21) with unit cell parameters a = 13.4591 Å, b = 4.7834 Å, c = 30.4674 Å are typical .

Example Crystallographic Parameters

ParameterValue
Molecular FormulaC21H17ClN4O2S
Space GroupPca21
R Factor0.059

Advanced Research Questions

Q. What mechanistic insights explain its radiosensitizing properties in cancer cells?

The compound enhances radiation-induced DNA damage by generating reactive oxygen species (ROS) and inhibiting DNA repair enzymes like poly(ADP-ribose) polymerase (PARP). It also targets tumor-associated carbonic anhydrase isoforms (CA IX/XII), exacerbating extracellular acidification in hypoxic tumors. Studies show IC50 values of 2.8–8 mM against cancer cell lines, with synergistic effects when combined with radiotherapy .

Proposed Mechanism

PathwayEffect
ROS GenerationInduces DNA strand breaks
CA IX/XII InhibitionDisrupts pH homeostasis
PARP SuppressionBlocks base excision repair

Q. How do structural modifications influence its biological activity?

Substituents on the imidazo-benzothiazole core modulate potency. For example:

  • Electron-withdrawing groups (e.g., -Cl, -F) at the 4-position of the phenyl ring enhance anticancer activity by improving membrane permeability.
  • Methoxy groups increase metabolic stability but reduce binding affinity to CA isoforms.
  • Hydrobromide salt formation improves aqueous solubility and bioavailability compared to free bases .

Structure-Activity Relationship (SAR)

ModificationBiological Impact
4-Cl on phenyl↑ Anticancer activity
Methoxy at C6↓ CA binding
Hydrobromide salt↑ Solubility

Q. How can conflicting bioactivity data from different studies be resolved?

Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, radiation dose, or pH). For example, CA inhibition is pH-sensitive, requiring standardized hypoxia-mimicking conditions (e.g., 1% O2). Cross-validation using orthogonal assays (e.g., ROS detection via DCFH-DA and CA activity via esterase methods) improves reliability. Meta-analyses of crystallographic and docking studies further clarify binding modes .

Troubleshooting Guide

IssueSolution
Variable IC50Standardize cell culture conditions
Inconsistent CA inhibitionUse pH-controlled assays
Poor solubilityOptimize salt form (e.g., hydrobromide)

Methodological Resources

  • Synthesis : Microwave-assisted protocols , SHELX for crystallography .
  • Bioassays : ROS detection kits, CA activity assays .
  • Data Analysis : Molecular docking (AutoDock Vina), SAR modeling (QSAR) .

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